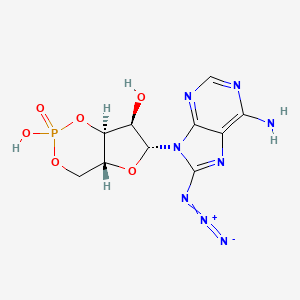

8-Azido-cAMP

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLKBFMGWQTEK-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953852 | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31966-52-6 | |

| Record name | 8-Azidoadenosine-3',5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(6-Amino-8-azido-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 8-Azidoadenosine 3',5'-Monophosphate (8-N3-cAMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-azidoadenosine 3',5'-monophosphate (8-N3-cAMP), a pivotal tool in molecular biology and pharmacology. Since its development, this photoactivatable analog of cyclic adenosine monophosphate (cAMP) has been instrumental in the identification and characterization of cAMP-binding proteins, significantly advancing our understanding of cAMP-mediated signal transduction. This document details the historical context of its discovery, provides a detailed methodology for its synthesis from 8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP), and presents a comprehensive protocol for its application in photoaffinity labeling experiments. Furthermore, it summarizes key quantitative data regarding its interaction with its primary target, protein kinase A (PKA), and illustrates the cAMP signaling pathway and experimental workflows through detailed diagrams.

Introduction: The Advent of a Photoactivatable Probe

The study of signal transduction pathways has been profoundly influenced by the development of molecular tools that allow for the specific and covalent labeling of target proteins. In the realm of cyclic nucleotide research, the discovery and synthesis of 8-azidoadenosine 3',5'-monophosphate (8-N3-cAMP) marked a significant milestone. Pioneered by the work of Boyd E. Haley and his colleagues, 8-N3-cAMP was designed as a photoaffinity label to identify and investigate cAMP binding sites within complex biological systems.[1][2]

The core innovation of 8-N3-cAMP lies in the substitution of a hydrogen atom at the 8th position of the adenine ring with a photoreactive azido (-N3) group.[3] Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity within the cAMP binding pocket of a protein. This elegant mechanism allows for the irreversible tagging of cAMP-binding proteins, facilitating their identification, purification, and further characterization.

Synthesis of 8-Azidoadenosine 3',5'-Monophosphate

The most common and efficient method for the synthesis of 8-N3-cAMP involves the nucleophilic substitution of the bromine atom in the precursor molecule, 8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP), with an azide ion.[4] This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which facilitates the dissolution of the reactants and promotes the substitution reaction.

Experimental Protocol: Synthesis of 8-N3-cAMP from 8-Br-cAMP

This protocol is adapted from established methods for the synthesis of 8-azido purine nucleotides.

Materials:

-

8-bromoadenosine 3',5'-monophosphate (8-Br-cAMP)

-

Sodium azide (NaN3)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Dowex 1-X8 resin (chloride form)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent: isobutyric acid/NH4OH/H2O (66:1:33, v/v/v)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Lyophilizer

-

Reaction vessel (light-protected)

-

Heating mantle or oil bath

Procedure:

-

Dissolution: In a light-protected reaction vessel, dissolve 8-Br-cAMP (e.g., 1 mmol) and a molar excess of sodium azide (e.g., 5 mmol) in anhydrous DMSO (e.g., 20 mL). Gentle warming may be required to facilitate dissolution.

-

Reaction: Heat the reaction mixture to 80°C and stir for 18-24 hours. The reaction should be carried out in the dark to prevent premature photolysis of the azido group.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Spot aliquots of the reaction mixture on a silica gel TLC plate and develop using a solvent system of isobutyric acid/NH4OH/H2O (66:1:33). The product, 8-N3-cAMP, will have a different Rf value than the starting material, 8-Br-cAMP. The spots can be visualized under a UV lamp (254 nm).

-

Quenching and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with a large volume of deionized water (e.g., 10-fold excess).

-

Purification by Ion-Exchange Chromatography:

-

Load the diluted reaction mixture onto a column packed with Dowex 1-X8 resin (chloride form).

-

Wash the column extensively with deionized water to remove DMSO and unreacted sodium azide.

-

Elute the product using a linear gradient of hydrochloric acid (e.g., 0 to 0.5 M).

-

Collect fractions and monitor the absorbance at 281 nm (the absorbance maximum for 8-N3-cAMP).

-

-

Desalting and Lyophilization:

-

Pool the fractions containing the purified 8-N3-cAMP.

-

Neutralize the pooled fractions with a suitable base (e.g., NaOH).

-

Desalt the product using a suitable method, such as gel filtration chromatography or by repeated lyophilization.

-

Lyophilize the final product to obtain a white, fluffy powder.

-

-

Characterization: Confirm the identity and purity of the synthesized 8-N3-cAMP using techniques such as UV-Vis spectroscopy (λmax ≈ 281 nm), and mass spectrometry.

Quantitative Analysis of 8-N3-cAMP Interaction with Protein Kinase A (PKA)

8-N3-cAMP serves as a functional analog of cAMP and is capable of activating cAMP-dependent protein kinase (PKA).[5] The interaction of 8-N3-cAMP with PKA can be quantified by determining its binding affinity (dissociation constant, Kd) and its ability to activate the kinase (activation constant, Ka). While specific Kd and Ka values for the interaction of 8-N3-cAMP with PKA can vary depending on the specific PKA isoform and experimental conditions, the available literature provides valuable insights. For instance, studies on the analogous 8-azidoguanosine 3',5'-monophosphate (8-N3-cGMP) and its interaction with cGMP-dependent protein kinase have reported a Ka value of 1.1 x 10-7 M and a Kd ratio [Kd(8-N3-cGMP)/Kd(cGMP)] of 6.[6] This suggests that the 8-azido substitution results in a slightly lower affinity compared to the endogenous cyclic nucleotide. It has been demonstrated that both cAMP and 8-N3-cAMP can fully dissociate the PKA holoenzyme, indicating that 8-N3-cAMP is an effective activator.

| Parameter | Description | Reported Value (for analogous 8-N3-cGMP) | Reference |

| Ka | Activation Constant: The concentration of the ligand required to elicit a half-maximal activation of the enzyme. | 1.1 x 10-7 M | [6] |

| Kd Ratio | Ratio of the dissociation constant of the analog to the dissociation constant of the natural ligand. | 6 | [6] |

Table 1: Quantitative data for the interaction of 8-azido-cyclic nucleotides with their respective protein kinases.

Photoaffinity Labeling of cAMP-Binding Proteins

The primary application of 8-N3-cAMP is in photoaffinity labeling experiments to identify and characterize cAMP-binding proteins. This technique involves incubating the biological sample with radiolabeled 8-N3-cAMP (typically [32P]-8-N3-cAMP), followed by UV irradiation to induce covalent cross-linking to the target proteins. The labeled proteins can then be identified by SDS-PAGE and autoradiography.

Experimental Protocol: Photoaffinity Labeling of PKA with [32P]-8-N3-cAMP

This protocol provides a general framework for the photoaffinity labeling of PKA in a cell lysate.

Materials:

-

[32P]-8-azidoadenosine 3',5'-monophosphate ([32P]-8-N3-cAMP)

-

Cell lysate or purified protein sample containing PKA

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

cAMP (for competition experiments)

-

UV lamp (254 nm)

-

Quartz cuvettes or microtiter plates

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Sample Preparation: Prepare the cell lysate or purified protein sample in a suitable binding buffer. Determine the protein concentration of the sample.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the protein sample (e.g., 50-100 µg of total protein) with [32P]-8-N3-cAMP to a final concentration of 1-10 µM.

-

For competition experiments, pre-incubate the protein sample with a 100-fold molar excess of non-radioactive cAMP for 15-30 minutes at room temperature before adding [32P]-8-N3-cAMP.

-

Incubate the binding reaction mixture on ice for 30-60 minutes in the dark.

-

-

UV Irradiation:

-

Transfer the reaction mixture to a quartz cuvette or a UV-transparent microtiter plate.

-

Place the sample on ice at a close distance (e.g., 1-5 cm) from a UV lamp (254 nm).

-

Irradiate the sample for 5-15 minutes. The optimal irradiation time should be determined empirically.

-

-

SDS-PAGE Analysis:

-

Following irradiation, add an equal volume of 2x SDS-PAGE sample buffer to the reaction mixture.

-

Boil the samples for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.

-

-

Detection of Labeled Proteins:

-

After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein profile.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled proteins.

-

The bands corresponding to the regulatory subunits of PKA (RI and RII) should be specifically labeled. The labeling should be significantly reduced in the competition control lane containing excess non-radioactive cAMP.

-

Visualizing Key Processes and Pathways

To better understand the context and application of 8-N3-cAMP, the following diagrams illustrate the cAMP signaling pathway and the experimental workflows for synthesis and photoaffinity labeling.

References

- 1. Application of Photoaffinity Nucleotide Analogs - Boyd Haley [grantome.com]

- 2. apps.legislature.ky.gov [apps.legislature.ky.gov]

- 3. Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 8-azido-6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physical Properties of 8-Azido-cAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azidoadenosine-3',5'-cyclic monophosphate (8-Azido-cAMP) is a photoactivatable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its unique properties make it an invaluable tool in biochemical and pharmacological research, particularly for the identification and characterization of cAMP-binding proteins. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental methodologies for its use, and visualizations of relevant biological pathways and experimental workflows.

Biochemical and Physical Properties

This compound is structurally similar to cAMP, with the key difference being the presence of an azido (-N₃) group at the 8th position of the adenine ring. This modification confers photo-reactivity to the molecule, allowing for the formation of a covalent bond with interacting proteins upon exposure to ultraviolet (UV) light.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₈O₆P | [1][2] |

| Molecular Weight | 370.22 g/mol | [1][2] |

| Purity | Typically ≥95% by HPLC | [3] |

| Appearance | Clear aqueous solution or white solid | [3][4] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from direct sunlight. | [2] |

| Molar Extinction Coefficient (of 8-Azido-AMP at 290 nm) | 11,800 M⁻¹ cm⁻¹ |

Solubility

Mechanism of Action: Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling experiments to identify and characterize cAMP-binding proteins, such as cAMP-dependent protein kinase (PKA).[5][6]

Upon binding to the cAMP binding site of a protein, the azido group of this compound can be activated by UV light (typically around 254 nm).[5] This activation generates a highly reactive nitrene intermediate, which rapidly forms a covalent bond with nearby amino acid residues within the binding pocket. This irreversible cross-linking allows for the "capture" of the interacting protein for subsequent identification and analysis.

Signaling Pathway

This compound acts as an analog of cAMP and can, therefore, activate the cAMP signaling pathway. The canonical cAMP signaling pathway involves the activation of Protein Kinase A (PKA).

Caption: The cAMP signaling pathway initiated by ligand binding to a GPCR.

Experimental Protocols

Photoaffinity Labeling of cAMP-Dependent Protein Kinase (PKA)

This protocol outlines a general procedure for the photoaffinity labeling of PKA with this compound. It is recommended to optimize concentrations and incubation times for specific experimental systems.

Materials:

-

Purified PKA (or cell lysate containing PKA)

-

This compound (radiolabeled, e.g., [³²P]8-N₃-cAMP, or non-radiolabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Wash buffer (Binding buffer with 1 M NaCl)

-

UV lamp (254 nm)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager (for radiolabeled probe)

-

Western blotting reagents and antibodies against PKA subunits (for non-radiolabeled probe)

Methodology:

-

Binding Reaction:

-

In a microcentrifuge tube, combine purified PKA (e.g., 1-5 µg) or cell lysate with [³²P]8-N₃-cAMP (e.g., 1-10 µM) in binding buffer.

-

For competition experiments, pre-incubate the protein with an excess of non-labeled cAMP (e.g., 100-fold molar excess) for 15 minutes at room temperature before adding the photoaffinity probe.

-

Incubate the reaction mixture on ice for 30-60 minutes in the dark to allow for binding.

-

-

UV Cross-linking:

-

Place the open tubes on ice and irradiate with a 254 nm UV lamp at a close distance (e.g., 2-5 cm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

-

-

Sample Preparation for Analysis:

-

Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

For radiolabeled probe: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the labeled proteins.

-

For non-radiolabeled probe: Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies specific for the PKA subunits to identify the labeled protein.

-

Caption: A generalized workflow for a photoaffinity labeling experiment.

Conclusion

This compound is a powerful and versatile tool for the study of cAMP-mediated cellular processes. Its ability to be photo-cross-linked to its binding partners provides a unique advantage for the identification and characterization of novel cAMP receptors and for elucidating the structural basis of cAMP-protein interactions. This guide provides foundational knowledge and practical protocols to aid researchers in the effective application of this important chemical probe.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

8-Azido-cAMP: A Technical Guide to its Application as a Fluorescent Analog and Photoaffinity Probe

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for a myriad of cellular signaling pathways. Understanding its localized concentration dynamics and identifying its protein interactome are fundamental goals in cell biology and drug discovery. 8-Azido-cAMP (8-N₃-cAMP) has emerged as a powerful chemical tool to investigate these processes. While intrinsically non-fluorescent, it can be converted into a fluorescent reporter through bioorthogonal click chemistry, enabling real-time visualization in living cells. Furthermore, its photoactivatable azido group allows for its use as a photoaffinity label to covalently trap and identify cAMP-binding proteins. This technical guide provides an in-depth overview of this compound, presenting its properties, detailed experimental protocols for its primary applications, and quantitative data to support experimental design.

Introduction to this compound

This compound is a synthetic analog of cAMP where an azido (-N₃) group is attached to the C8 position of the adenine ring. This modification endows the molecule with two key functionalities that are not present in native cAMP:

-

A Bioorthogonal Handle: The azide group serves as a reactant for "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction, which can occur under physiological conditions without the need for a toxic copper catalyst, allows for the covalent attachment of reporter molecules, such as fluorophores.[1][2]

-

A Photoaffinity Label: Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in the immediate vicinity, effectively "trapping" the analog within the binding pocket of a target protein.[1]

Crucially, this compound retains the ability to bind to and activate canonical cAMP effector proteins, such as Protein Kinase A (PKA), making it a functional mimic of the endogenous second messenger.

Quantitative Data and Properties

A key feature of this compound is its transformation from a non-fluorescent molecule into a fluorescent one upon reaction with a cyclooctyne derivative. This "light-up" property is central to its use in cellular imaging.[1]

Table 1: Fluorescent Properties of this compound-Cyclooctyne Adduct

| Property | Value | Notes |

| Excitation Wavelength | ~360 - 365 nm | UV range.[1] |

| Emission Wavelength | ~400 - 500 nm | Blue fluorescence.[1] |

| Fluorescence | Becomes strongly fluorescent after click reaction. | This compound itself is non-fluorescent.[1] |

| Quantum Yield (Φ) | ~0.6% (estimated) | Data from a structurally similar 8-azido-adenosine click adduct. |

| Brightness (B) | ~0.13 M⁻¹cm⁻¹ (estimated) | Data from a structurally similar 8-azido-adenosine click adduct. |

Table 2: Binding Affinity of this compound

| Target Protein | Apparent Dissociation Constant (Kd) | Hill Coefficient (nH) | Notes |

| PKA Type I (porcine) | 10 - 17 nM | ~1.5 - 1.6 | Exhibits positive cooperativity, similar to cAMP. |

| PKA Isozymes | Preferential binding to Site 1 | Not specified | Site 1 is the slower dissociating site on the regulatory subunit. |

Signaling Pathways and Experimental Workflows

Visualizing the context of this compound's action is essential for experimental design. The following diagrams illustrate the canonical cAMP signaling pathway and the experimental workflows for the primary applications of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound. These should be considered as starting points and may require optimization for specific biological systems.

Protocol for Photoaffinity Labeling of cAMP-Binding Proteins

This protocol is designed to identify proteins that directly bind cAMP in a complex mixture, such as a cell lysate. It typically utilizes radiolabeled this compound (e.g., [³²P]8-N₃-cAMP) for detection.

Materials:

-

[³²P]this compound

-

Target protein sample (e.g., purified protein, cell lysate)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

Wash Buffer (Binding Buffer with 100 mM NaCl)

-

Non-labeled cAMP (for competition control)

-

UV Cross-linking instrument with 254 nm bulbs

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager screen

Methodology:

-

Binding Reaction:

-

In microcentrifuge tubes on ice, prepare the binding reactions. For a 50 µL final volume, add the protein sample (10-50 µg of total protein for lysate).

-

Add [³²P]this compound to a final concentration of 0.1 - 1.0 µM.

-

For a negative control, prepare a parallel reaction containing a 100-fold molar excess of non-labeled cAMP to competitively inhibit the binding of the radiolabeled probe.

-

Incubate the reactions on ice for 30-60 minutes in the dark to allow binding to reach equilibrium.

-

-

UV Cross-linking:

-

Place the open tubes on ice directly under a UV lamp (254 nm).[1] The distance from the lamp should be minimized and kept consistent (e.g., 5-10 cm).

-

Irradiate for 5-20 minutes. Note: The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

-

-

Sample Preparation and Separation:

-

Add 5X SDS-PAGE loading buffer to each reaction tube and boil for 5 minutes.

-

Load the samples onto an appropriate percentage polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.

-

-

Detection and Analysis:

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Develop the film or scan the screen. Labeled proteins will appear as dark bands. The intensity of these bands should be significantly reduced in the competition control lane, confirming specific binding.

-

Bands of interest can be excised from a duplicate Coomassie-stained gel for identification by mass spectrometry.

-

Protocol for Fluorescent Labeling in Live Cells via SPAAC

This protocol describes the "light-up" detection of this compound that has been introduced into living cells, using a cell-permeable cyclooctyne dye.

Materials:

-

This compound

-

Cell-permeable cyclooctyne-fluorophore conjugate (e.g., a DIFO or DBCO derivative)

-

Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes suitable for microscopy

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with DAPI/blue fluorescence filter set (e.g., Ex: 365 nm, Em: 470/40 nm)

Methodology:

-

Cell Loading with this compound:

-

Culture cells to a desired confluency (e.g., 60-80%).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Dilute the this compound in cell culture medium to a final working concentration (e.g., 10-100 µM). The optimal concentration and loading time must be determined empirically.

-

Replace the existing medium with the this compound-containing medium and incubate the cells for 1-3 hours at 37°C.

-

-

Click Reaction and Labeling:

-

Prepare a working solution of the cyclooctyne-fluorophore in culture medium (e.g., 1-10 µM).

-

Wash the cells twice with warm PBS to remove excess, unloaded this compound.

-

Add the cyclooctyne-containing medium to the cells.

-

Incubate for 30-60 minutes at 37°C to allow the click reaction to proceed.

-

-

Imaging:

-

Wash the cells twice with warm PBS to remove unreacted cyclooctyne probe.

-

Add fresh medium or an imaging buffer (e.g., HEPES-buffered saline).

-

Image the cells using a fluorescence microscope. The resulting triazole product will emit blue fluorescence.[1]

-

Acquire images from control cells that were not treated with this compound to assess background fluorescence.

-

Proposed Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization (FP) is a solution-based technique that can measure molecular binding events. A small fluorescent molecule tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the emitted light remains more polarized. This protocol proposes a competitive assay format, which would require the synthesis of a fluorescent this compound derivative to act as a "tracer."

Materials:

-

Purified cAMP-binding protein of interest (e.g., PKA regulatory subunit)

-

Fluorescently-labeled this compound tracer (e.g., 8-N₃-cAMP conjugated to a fluorophore like FITC or TAMRA)

-

Unlabeled this compound and other test compounds

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% NP-40)

-

Black, low-volume 384-well microplates

-

A plate reader capable of measuring fluorescence polarization

Methodology:

-

Tracer and Protein Optimization:

-

Determine the optimal concentration of the fluorescent tracer. This is typically a low nanomolar concentration that gives a stable and robust fluorescence signal.

-

Perform a saturation binding experiment by titrating the purified protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction and the protein concentration that yields ~80% of the maximum polarization signal.

-

-

Competitive Assay:

-

In the wells of a 384-well plate, add the assay buffer.

-

Add serial dilutions of unlabeled this compound (as a positive control) or test compounds.

-

Add the fluorescent tracer to all wells at its pre-determined optimal concentration.

-

Initiate the binding reaction by adding the protein of interest to all wells (except "tracer only" controls) at its pre-determined concentration.

-

The final volume should be consistent (e.g., 20 µL).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

-

Measure the fluorescence polarization in a suitable plate reader.

-

-

Data Analysis:

-

The polarization values will be high when the tracer is bound to the protein and low when it is displaced by a competing compound.

-

Plot the polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound, which represents the concentration required to displace 50% of the bound tracer.

-

Conclusion

This compound is a versatile and indispensable tool for probing the complex world of cAMP signaling. Its dual functionality as a photoaffinity label and a precursor to a fluorescent reporter allows for both the identification of binding partners and the visualization of its localization within cells. The methodologies presented in this guide provide a framework for researchers to leverage the unique properties of this compound, paving the way for new discoveries in signal transduction and facilitating the development of novel therapeutics targeting cAMP-mediated pathways. As with any chemical probe, careful optimization and the use of appropriate controls are paramount to generating robust and interpretable data.

References

8-Azido-cAMP: A Versatile Tool in Cell Biology for Probing Cyclic AMP-Mediated Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular processes, including metabolism, gene transcription, and cell proliferation.[1] The study of cAMP signaling pathways is crucial for understanding normal cellular function and the pathophysiology of numerous diseases.[1] 8-Azido-cAMP (8-N₃-cAMP) has emerged as an indispensable chemical tool in cell biology, primarily due to the photoactivatable nature of its azido group.[2] Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues. This property makes this compound an excellent photoaffinity label for identifying and characterizing cAMP-binding proteins.[2][3] Furthermore, the azido group serves as a handle for bioorthogonal "click chemistry" reactions, enabling the fluorescent labeling and visualization of cAMP-targeted proteins in living cells. This guide provides a comprehensive overview of the applications of this compound in cell biology, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and signaling pathways.

Core Applications of this compound

The unique properties of this compound have led to its widespread use in several key areas of cell biology research:

-

Photoaffinity Labeling of cAMP-Binding Proteins: This is the most prominent application of this compound. It allows for the irreversible covalent crosslinking of the analog to its binding partners upon UV irradiation, facilitating their identification and characterization. This technique has been instrumental in identifying the subunits of cAMP-dependent protein kinase (PKA) and other cAMP receptors.[2][4]

-

Live-Cell Imaging of cAMP Dynamics: In conjunction with click chemistry, this compound can be used to visualize the subcellular localization of cAMP binding events. Cells are incubated with this compound, which binds to its target proteins. Subsequently, a fluorescently tagged cyclooctyne is introduced, which specifically reacts with the azido group, allowing for the visualization of the labeled proteins.[5]

-

Characterization of cAMP Signaling Pathways: By identifying the proteins that bind to cAMP, this compound helps to elucidate the components and architecture of cAMP-mediated signaling cascades.[1]

-

Drug Discovery and Target Validation: this compound can be used in competitive binding assays to screen for small molecules that target cAMP-binding sites on proteins of therapeutic interest.

Quantitative Data: Binding Affinities and Inhibition Constants

The following tables summarize key quantitative data for the interaction of this compound with various proteins. This information is crucial for designing experiments and interpreting results.

| Target Protein | Organism/Tissue | Method | Kd (nM) | Hill Coefficient | Reference(s) |

| cAMP-dependent Protein Kinase I (PKA-I) | Porcine | Millipore filtration, Equilibrium dialysis, Ammonium sulfate precipitation | 10-17 | 1.5-1.6 | [4] |

| Target Enzyme | This compound Analog | IC50 (µM) | Reference(s) |

| Phosphodiesterase 4 (PDE4) | This compound | Not explicitly found, but PDE4 inhibitors have IC50 values in the nM to low µM range for cAMP. | [6] |

| Phosphodiesterase 10A (PDE10A) | Papaverine analogues (for cGMP/cAMP) | 0.028 - 0.060 | [7] |

Key Experimental Protocols

Photoaffinity Labeling of cAMP-Binding Proteins

This protocol describes a general workflow for identifying cAMP-binding proteins in a cell lysate using this compound.

Materials:

-

Cell lysate

-

8-Azido-[³²P]cAMP (radiolabeled for detection) or non-radiolabeled this compound for subsequent detection by other means (e.g., antibody, click chemistry)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphorimager (for radiolabeled probes)

-

Competition control: excess unlabeled cAMP

Procedure:

-

Incubation: Incubate the cell lysate with 8-Azido-[³²P]cAMP (typically in the nanomolar to low micromolar range) in binding buffer on ice for a specified time (e.g., 30-60 minutes) to allow for binding to target proteins. For competition experiments, pre-incubate the lysate with a high concentration of unlabeled cAMP before adding the 8-Azido-[³²P]cAMP.[9]

-

UV Crosslinking: Place the samples on ice and irradiate with a UV lamp at a specific wavelength (e.g., 254 nm) for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration should be empirically determined.[2][8]

-

SDS-PAGE: Add SDS-PAGE sample buffer to the irradiated samples, boil, and resolve the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins. The molecular weights of the labeled bands correspond to the cAMP-binding proteins.

Live-Cell Imaging using this compound and Click Chemistry

This protocol outlines the steps for visualizing cAMP-binding proteins in living cells.

Materials:

-

Cultured cells

-

This compound

-

A fluorescently labeled cyclooctyne derivative (e.g., a DBCO-fluorophore conjugate)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Incubate the cultured cells with this compound in cell culture medium for a specific duration (e.g., 1-3 hours) to allow for cellular uptake and binding to target proteins.[5]

-

Click Reaction: Remove the medium containing this compound and add fresh medium containing the fluorescently labeled cyclooctyne. Incubate for a sufficient time (e.g., 30-60 minutes) to allow the click reaction to occur.[5]

-

Washing: Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove any unbound fluorescent probe.

-

Imaging: Visualize the fluorescently labeled proteins within the cells using a fluorescence microscope with the appropriate filter sets.

Pull-Down Assay for Identification of Labeled Proteins

This protocol is a follow-up to photoaffinity labeling to isolate the labeled proteins for identification by mass spectrometry. This requires the use of a modified this compound that also contains a biotin tag.

Materials:

-

Cell lysate photoaffinity labeled with a biotinylated this compound analog

-

Streptavidin-conjugated beads (e.g., agarose or magnetic beads)

-

Wash buffer (e.g., PBS with a mild detergent like Tween-20)

-

Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)

-

Reagents for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)[10]

Procedure:

-

Binding to Beads: Incubate the labeled cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-8-Azido-cAMP complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides.[10][11]

-

Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to identify the proteins that were originally labeled with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cAMP signaling pathway and the experimental workflows described above.

Figure 1: The canonical cAMP signaling pathway.

Figure 2: Workflow for photoaffinity labeling.

Figure 3: Workflow for live-cell imaging.

Conclusion

This compound remains a powerful and versatile tool for the investigation of cAMP signaling in cell biology. Its utility in photoaffinity labeling has led to the identification and characterization of numerous cAMP-binding proteins, providing fundamental insights into their roles in cellular function. The advent of click chemistry has further expanded its application to the visualization of these interactions in the complex environment of living cells. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in both basic research and drug discovery endeavors, ultimately contributing to a deeper understanding of the intricate world of cyclic nucleotide signaling.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Ultraviolet Crosslinking of DNA-Protein Complexes via 8-Azidoadenine | Springer Nature Experiments [experiments.springernature.com]

- 3. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

The Role of 8-Azido-cAMP in Elucidating Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, and cell proliferation and differentiation. The effects of cAMP are primarily mediated through the activation of two main classes of effector proteins: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac). To dissect the intricate signaling networks governed by cAMP, researchers require sophisticated tools that can identify and characterize the specific proteins that bind this crucial second messenger. 8-Azidoadenosine-3',5'-cyclic monophosphate (8-Azido-cAMP) has emerged as an indispensable photoaffinity label for this purpose. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in signal transduction research.

Core Principles of this compound as a Photoaffinity Label

This compound is a structural analog of cAMP that incorporates a photoreactive azido (-N₃) group at the 8th position of the adenine ring. This modification allows this compound to function as a potent tool for photoaffinity labeling, a technique used to covalently link a ligand to its binding partner upon exposure to ultraviolet (UV) light.

The fundamental principle relies on the following steps:

-

Binding: this compound, structurally similar to cAMP, binds non-covalently to the cAMP-binding domains of proteins such as PKA and Epac.

-

Photoactivation: Upon irradiation with UV light (typically at a wavelength of 254 nm), the azido group is converted into a highly reactive nitrene intermediate.

-

Covalent Cross-linking: This short-lived nitrene intermediate rapidly inserts into nearby chemical bonds, forming a stable, covalent cross-link between the this compound molecule and the amino acid residues within the binding pocket of the target protein.

This covalent and irreversible labeling enables the identification and subsequent characterization of cAMP-binding proteins within complex biological samples.

Data Presentation: Quantitative Analysis of this compound Interactions

The successful application of this compound as a molecular probe is underpinned by its ability to mimic the binding and activation properties of endogenous cAMP. The following tables summarize key quantitative data for the interaction of this compound and related analogs with their primary targets, PKA and Epac.

| Ligand | Target Protein | Binding Affinity (Kd) | Reference |

| This compound | PKA (Type I) | ~10 - 17 nM | [1] |

| cAMP | PKA (Holoenzyme) | 2.9 µM | [2][3] |

| cAMP | Epac1 | 2.8 µM | [4] |

| cAMP | Epac2 (Site A) | 87 µM | [4] |

| cAMP | Epac2 (Site B) | 1.2 µM | [4] |

| Ligand | Target Protein | Activation Constant (AC₅₀/Ka) | Reference |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | 1.8 µM | [5] |

| 8-pCPT-2'-O-Me-cAMP | Epac2 | 3.5 µM | [6] |

| cAMP | Epac1 | 50 µM | [5] |

| 8-Br-cAMP | PKA & Epac | Full Agonist | [7][8] |

| 6-Bnz-cAMP | PKA | Full Agonist | [8] |

| 6-Bnz-cAMP | Epac | Inefficient Activator | [7] |

Signaling Pathways Amenable to Study with this compound

This compound is a versatile tool for investigating any signal transduction pathway that involves cAMP-binding proteins. The two primary pathways are:

The PKA Pathway

The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the cellular response.

The Epac Pathway

Epac proteins (Epac1 and Epac2) function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Unlike PKA, Epac proteins are single polypeptides that contain both a cAMP-binding domain and a catalytic GEF domain. The binding of cAMP to the regulatory domain of Epac induces a conformational change that relieves autoinhibition and activates its GEF activity. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades that are distinct from those regulated by PKA.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Situ Photoaffinity Labeling of Cultured Cells

This protocol describes the labeling of cAMP-binding proteins within intact cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

[³²P]this compound or non-radioactive this compound

-

UV lamp (254 nm or 360 nm)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold PBS to remove serum proteins.

-

Incubate the cells with medium containing the desired concentration of [³²P]this compound (typically in the low micromolar range) for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and binding to target proteins. For competition experiments, pre-incubate cells with a non-radioactive cAMP analog before adding [³²P]this compound.

-

Place the culture dish on ice and irradiate with a UV lamp at a close distance for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration of UV exposure should be empirically determined.

-

After irradiation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

The resulting supernatant contains the photolabeled proteins and is ready for downstream analysis.

SDS-PAGE and Autoradiography of Labeled Proteins

This protocol is for the visualization of proteins covalently labeled with [³²P]this compound.

Materials:

-

Photolabeled cell lysate

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Electrophoresis apparatus and power supply

-

Gel staining solution (e.g., Coomassie Brilliant Blue)

-

Gel destaining solution

-

Gel dryer

-

X-ray film or phosphorimager screen

-

Film cassette

Procedure:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Mix a known amount of protein from the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by molecular weight.

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and then destain.

-

Dry the gel under vacuum.

-

Expose the dried gel to X-ray film in a light-tight cassette at -80°C or to a phosphorimager screen. The exposure time will vary depending on the amount of radioactivity incorporated.

-

Develop the X-ray film or scan the phosphorimager screen to visualize the radiolabeled protein bands.

Sample Preparation for Mass Spectrometry Analysis of Cross-linked Peptides

For non-radioactive this compound labeling, mass spectrometry is the method of choice for identifying the labeled proteins and the specific sites of cross-linking.

Materials:

-

Photolabeled cell lysate (using non-radioactive this compound, potentially with a "clickable" alkyne or biotin handle)

-

Urea or other denaturants

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Desalting columns (e.g., C18 spin columns)

-

Lyophilizer

Procedure:

-

Denature the proteins in the photolabeled lysate by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

-

Digest the proteins into peptides by adding trypsin at a suitable enzyme-to-substrate ratio (e.g., 1:50) and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

-

Lyophilize the desalted peptides.

-

The peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the application of this compound.

Conclusion

This compound stands as a powerful and versatile tool for the investigation of cAMP-mediated signal transduction. Its ability to act as a photoaffinity label allows for the direct and covalent tagging of cAMP-binding proteins, facilitating their identification and characterization from complex biological mixtures. By combining the use of this compound with modern analytical techniques such as mass spectrometry, researchers can gain unprecedented insights into the composition and dynamics of the cAMP signalosome. This knowledge is not only fundamental to our understanding of cellular regulation but also holds significant promise for the development of novel therapeutic strategies targeting diseases in which cAMP signaling is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of 8-Azido-cAMP in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 8-Azido-cAMP (8-azidoadenosine-3',5'-cyclic monophosphate) in solution. This guide is intended for researchers, scientists, and drug development professionals who utilize this important photoactivatable analog of cyclic AMP (cAMP) in their work.

Chemical Structure and Properties

This compound is a derivative of cAMP where an azido group (-N₃) is substituted at the 8th position of the adenine ring. This modification is crucial for its utility in biological research, particularly in photoaffinity labeling studies. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, allowing for the identification and characterization of cAMP-binding proteins.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31966-52-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₈O₆P | [1] |

| Molecular Weight | 370.22 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In solution) | -80°C for up to 1 year | [1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for its experimental application. Its degradation can be influenced by several factors, including pH, temperature, and exposure to light. While specific quantitative kinetic data for this compound is not extensively published, the stability of related azido-purine analogs and cAMP itself provides valuable insights.

2.1. Photostability

Aromatic azides, including this compound, are known to be sensitive to light, particularly in the UV spectrum. Upon UV irradiation, the azido group decomposes to form a highly reactive nitrene. This photoreactivity is the basis for its use in photoaffinity labeling. The quantum yield of photodissociation for aromatic azides can be high (approaching 1) when irradiated at their long-wave absorption band. However, for many azido compounds, decomposition is more efficient with UV light, which populates higher excited states. It is crucial to handle solutions of this compound in the dark or under subdued light to prevent premature degradation.

2.2. Thermal Stability

2.3. pH Stability

The stability of purine nucleotides can be influenced by pH. While detailed studies on the pH-dependent hydrolysis of this compound are scarce, it is known that the conformation of similar modified nucleotides can be sensitive to pH changes. Extreme pH values should generally be avoided to prevent acid- or base-catalyzed hydrolysis of the glycosidic bond or the phosphodiester bond. For most biological applications, maintaining the pH of this compound solutions within a physiological range (pH 7.2-7.4) is recommended.

Experimental Protocols

3.1. General Handling and Storage

-

Weighing and Dissolving: Due to its photosensitivity, this compound powder should be handled in a dark room or under a safelight. To prepare a stock solution, dissolve the powder in a suitable buffer (e.g., Tris-HCl, HEPES) at the desired concentration.

-

Storage: Store stock solutions in light-protected containers (e.g., amber vials) at -20°C for short-term storage and at -80°C for long-term storage to minimize degradation.

3.2. Protocol for Photoaffinity Labeling

This protocol provides a general workflow for using this compound to label cAMP-binding proteins.

Caption: General workflow for photoaffinity labeling.

3.3. HPLC Method for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the stability of this compound by quantifying its degradation over time under various conditions.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (around 281 nm) is appropriate.

-

Procedure:

-

Prepare solutions of this compound in the desired buffers and conditions (e.g., different pH, temperatures).

-

For photostability, expose the solutions to a controlled light source. For thermal stability, incubate at different temperatures.

-

At various time points, inject an aliquot of the sample into the HPLC system.

-

Quantify the peak area of this compound and any degradation products.

-

Calculate the degradation rate and half-life from the decrease in the this compound peak area over time.

-

Signaling Pathways

This compound, as an analog of cAMP, can activate the two major downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

4.1. Activation of PKA Signaling Pathway

The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These C subunits then phosphorylate various substrate proteins, modulating their activity. This compound can mimic cAMP in this process, leading to the activation of PKA.

Caption: Activation of the PKA signaling pathway.

4.2. Activation of Epac Signaling Pathway

Epac proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The binding of cAMP (or this compound) to the regulatory domain of Epac induces a conformational change that exposes its catalytic GEF domain. Activated Epac then promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and downstream signaling.

Caption: Activation of the Epac signaling pathway.

References

Foundational Studies on 8-Azido-cAMP Binding to Protein Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of 8-Azido-cAMP as a powerful tool in protein kinase research. This compound, a photoactivatable analog of cyclic AMP (cAMP), has been instrumental in elucidating the structure, function, and regulation of cAMP-dependent protein kinases (PKAs) and other cAMP-binding proteins. Its ability to covalently bind to target proteins upon photoactivation makes it an invaluable probe for identifying and characterizing cAMP binding sites.

Quantitative Data on this compound Binding

The binding affinity of this compound to protein kinases is a critical parameter in designing and interpreting experiments. The following table summarizes key quantitative data from foundational studies.

| Ligand | Protein Target | Binding Parameter | Value | Method | Reference |

| This compound | PKA Type I (porcine) | Apparent Kd | ~10-17 nM | Millipore filtration, Equilibrium dialysis, Ammonium sulfate precipitation | [1] |

| This compound | PKA Type I (porcine) | Stoichiometry | 2 mol / mol of RI monomer | Not Specified | [1] |

| This compound | PKA Type I (porcine) | Hill Coefficient | ~1.5-1.6 | Scatchard plots | [1] |

| This compound | PKA (general) | Site Preference | Site 1 | Competitive binding with [3H]cAMP | [2] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of PKA activation and the experimental approach to study it with this compound is fundamental. The following diagrams illustrate these processes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational studies. The following sections provide composite protocols based on established methods.

Protocol 1: Determination of this compound Binding Affinity using Millipore Filtration Assay

This protocol outlines a method to determine the dissociation constant (Kd) of this compound for a protein kinase, such as PKA.

Materials:

-

Purified protein kinase (e.g., PKA regulatory subunit)

-

Radiolabeled [32P]this compound or [3H]this compound

-

Unlabeled this compound

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of the protein kinase in binding buffer.

-

Ligand Addition: Add increasing concentrations of radiolabeled this compound to the tubes. For competition assays, add a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Pre-soak nitrocellulose filters in wash buffer. Assemble the vacuum filtration apparatus with the filters.

-

Sample Filtration: Pipette each reaction mixture onto a separate filter and apply vacuum. The protein and bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash each filter rapidly with several volumes of ice-cold wash buffer to remove non-specifically bound ligand.

-

Quantification: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot the amount of bound radioligand as a function of the free radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant).

-

Perform Scatchard analysis by plotting bound/free radioligand versus bound radioligand. The slope of the resulting line is -1/Kd.[1]

-

Protocol 2: Photoaffinity Labeling of PKA with this compound and Identification of Labeled Residues

This protocol details the covalent modification of PKA with this compound and the subsequent identification of the labeled amino acid residues.

Part A: Photoaffinity Labeling

Materials:

-

Purified PKA holoenzyme or regulatory subunit

-

[32P]this compound

-

Labeling Buffer (e.g., 50 mM MES pH 6.2, 10 mM MgCl2)

-

UV lamp (e.g., 254 nm)

-

SDS-PAGE equipment and reagents

Procedure:

-

Incubation: In a microcentrifuge tube, incubate the purified PKA with [32P]this compound in the labeling buffer. The incubation should be performed in the dark to prevent premature photoactivation.

-

UV Irradiation: Place the tube on ice and expose it to UV light at a close distance for a predetermined time (e.g., 5-15 minutes). This will activate the azido group, leading to the formation of a reactive nitrene that covalently crosslinks to nearby amino acid residues.

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).

-

SDS-PAGE Analysis: Add SDS-PAGE sample buffer to the reaction mixture, heat, and load onto an SDS-polyacrylamide gel. After electrophoresis, visualize the radiolabeled protein band by autoradiography.

Part B: Identification of Labeled Peptides and Residues

Materials:

-

Covalently labeled PKA from Part A

-

Trypsin

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

HPLC system with a reverse-phase column

-

Mass spectrometer or Edman degradation sequencer

Procedure:

-

Protein Digestion: Excise the radiolabeled protein band from the SDS-PAGE gel and perform in-gel tryptic digestion. Alternatively, perform digestion in-solution if the labeled protein is not run on a gel.

-

Peptide Separation: Separate the resulting tryptic peptides using reverse-phase HPLC. Collect fractions and monitor for radioactivity to identify the fraction(s) containing the radiolabeled peptide(s).

-

Peptide Identification:

-

Mass Spectrometry: Analyze the radioactive HPLC fraction(s) by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine the mass of the labeled peptide. The mass shift caused by the covalent adduction of this compound can help pinpoint the modified peptide. Tandem mass spectrometry (MS/MS) can further provide sequence information and identify the specific modified residue.

-

Edman Degradation: Subject the purified radiolabeled peptide to automated Edman degradation.[3][4] In each cycle, the N-terminal amino acid is cleaved and identified. The cycle at which the radioactivity is released corresponds to the position of the labeled amino acid residue in the peptide sequence.

-

Logical Relationships in Binding Analysis

The interpretation of binding data relies on understanding the relationships between different experimental parameters.

This guide provides a foundational overview of the use of this compound in studying protein kinases. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the field of signal transduction and drug development.

References

- 1. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two different intrachain cAMP binding sites of cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling with 8-Azido-cAMP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing 8-Azido-cAMP, a photoactivatable analog of cyclic adenosine monophosphate (cAMP), to identify and characterize cAMP-binding proteins. This technique, known as photoaffinity labeling, is a powerful tool for discovering novel drug targets and elucidating signaling pathways.

Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling is a technique used to covalently link a photoactivatable ligand to its binding partner upon exposure to ultraviolet (UV) light. This compound is an analog of cAMP where an azido (-N₃) group is attached to the C8 position of the adenine ring. This modification minimally affects its ability to bind to cAMP-dependent proteins. Upon UV irradiation, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with amino acid residues in close proximity within the binding pocket of the target protein. This allows for the specific and irreversible labeling of cAMP-binding proteins.[1][2][3]

Radiolabeled versions, such as [³²P]-8-Azido-cAMP, are commonly used to facilitate the detection of labeled proteins through autoradiography.[1] Alternatively, modern approaches utilize this compound derivatives containing a "click chemistry" handle, which allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) for detection and purification.

Signaling Pathway of cAMP

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli. The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Elevated levels of cAMP lead to the activation of downstream effectors, most notably Protein Kinase A (PKA).

Experimental Workflow for Photoaffinity Labeling

The general workflow for photoaffinity labeling with this compound involves several key steps, from sample preparation to the identification of labeled proteins.

Detailed Experimental Protocols

Materials and Reagents

-

[³²P]-8-Azido-cAMP (or other tagged this compound derivative)

-

Unlabeled this compound

-

Unlabeled cAMP

-

Protein sample (e.g., cell lysate, purified protein)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)

-

Staining solution (e.g., Coomassie Brilliant Blue)

-

Destaining solution

-

Phosphor screen and imaging system for autoradiography

Protocol for Photoaffinity Labeling of a Protein Sample

-

Sample Preparation:

-

Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer, followed by centrifugation to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

-

For purified proteins, dilute the protein to the desired concentration in the binding buffer.

-

-

Binding Reaction:

-

In microcentrifuge tubes, prepare the following reaction mixtures on ice:

-

Experimental Sample: Protein sample (e.g., 50-100 µg of total protein), [³²P]-8-Azido-cAMP (final concentration typically 0.1-1.0 µM), and binding buffer to a final volume of 50-100 µL.

-

Competition Control: Protein sample, [³²P]-8-Azido-cAMP, and a 100- to 1000-fold molar excess of unlabeled cAMP.

-

No UV Control: Identical to the experimental sample.

-

-

Incubate the reaction mixtures in the dark on ice for 30-60 minutes to allow for binding equilibrium to be reached.

-

-

UV Cross-linking:

-

Place the open tubes on ice at a close distance (e.g., 5-10 cm) from a UV lamp.

-

Irradiate the samples with UV light at 254 nm for 5-20 minutes. The optimal irradiation time should be determined empirically.[1]

-

Keep the "No UV Control" sample on ice in the dark during this time.

-

-

SDS-PAGE Analysis:

-

After irradiation, add an equal volume of 2x SDS-PAGE sample loading buffer to each reaction mixture.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel of an appropriate percentage to resolve the protein of interest.

-

Run the gel according to standard procedures.

-

-

Detection of Labeled Proteins:

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and then destain.

-

Dry the gel and expose it to a phosphor screen for a suitable period (from hours to days, depending on the signal intensity).

-

Image the phosphor screen using a phosphor imager to visualize the radiolabeled proteins.

-

Compare the experimental lane with the control lanes. A specific signal should be present in the experimental lane and absent or significantly reduced in the competition control and no UV control lanes.

-

Data Presentation

Quantitative data from photoaffinity labeling experiments can be summarized to compare binding affinities and labeling efficiencies.

| Compound | Target Protein | Kd (nM) | Ka (M⁻¹) | Notes |

| This compound | PKA R-subunit | ~10-17 | - | Apparent dissociation constant.[4] |

| 8-Azido-cGMP | cGMP-dependent protein kinase | - | 1.1 x 10⁷ | Activation constant for the kinase. |

Kd: Dissociation constant; Ka: Association constant.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No labeling observed | Inactive this compound | Use a fresh stock of the reagent. |

| Insufficient UV exposure | Optimize UV irradiation time and distance. | |

| Low abundance of target protein | Enrich the target protein or increase the amount of total protein. | |

| High background/non-specific labeling | Excessive UV exposure | Reduce the UV irradiation time. |

| Hydrophobic interactions of the probe | Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the binding buffer. | |

| Insufficient competition | Increase the concentration of the unlabeled competitor. |

Conclusion

Photoaffinity labeling with this compound is a robust method for the identification and characterization of cAMP-binding proteins. The protocol provided herein offers a comprehensive guide for researchers. Careful optimization of experimental conditions and the inclusion of appropriate controls are crucial for obtaining specific and reproducible results. This technique, particularly when coupled with modern proteomic approaches, continues to be an invaluable tool in drug discovery and the study of cellular signaling.

References

- 1. Photoaffinity labeling of the adenosine cyclic 3',5'-monophosphate receptor protein of Escherichia coli with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two different intrachain cAMP binding sites of cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Identifying cAMP Binding Proteins Using 8-Azido-cAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular signaling pathways, including those involved in metabolism, gene transcription, and neuronal function. The diverse effects of cAMP are mediated through its interaction with a variety of cAMP binding proteins, the most prominent being Protein Kinase A (PKA). Identifying the full complement of these binding proteins in different cellular contexts is crucial for understanding the intricacies of cAMP signaling and for the development of novel therapeutics targeting these pathways. 8-Azido-cAMP is a powerful photoaffinity labeling reagent designed for this purpose. This analog of cAMP binds to the cAMP binding sites of proteins. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene, which forms a stable covalent bond with the interacting amino acid residues of the binding protein. This covalent linkage allows for the subsequent enrichment and identification of cAMP binding proteins using various proteomic techniques.

Principle of this compound Photoaffinity Labeling

This compound is a cell-permeable analog of cAMP that contains a photo-reactive azido (-N₃) group at the 8th position of the adenine ring. The workflow for identifying cAMP binding proteins using this compound typically involves the following steps:

-

Incubation: The this compound probe is introduced to the biological sample (cell lysate, tissue homogenate, or intact cells). It will occupy the cAMP binding sites on target proteins.

-

UV Crosslinking: The sample is irradiated with UV light at a specific wavelength (typically 254 nm or 366 nm), which activates the azido group, leading to the formation of a covalent bond between the probe and the binding protein.

-